molecular formula C10H14Cl2N2O B1522884 3-amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride CAS No. 1251924-84-1

3-amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride

Cat. No.: B1522884
CAS No.: 1251924-84-1
M. Wt: 249.13 g/mol
InChI Key: ANFJWQDUSCZMOE-UHFFFAOYSA-N
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Description

3-Amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amino group, a chloro-substituted phenyl ring, and a propanamide group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride typically involves the following steps:

  • Amination: The starting material, 2-chloro-4-methylbenzoic acid, undergoes amination to introduce the amino group.

  • Amide Formation: The resulting amine is then reacted with propanoyl chloride to form the amide bond.

  • Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents are iron and hydrogen gas.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Secondary amines.

  • Substitution: Derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-N-(2-chloro-4-methylphenyl)propanamide hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities but has a different functional group arrangement.

  • Tolfenamic acid: Another compound with a chloro-substituted phenyl ring and an amide group, used as an anti-inflammatory agent.

Properties

IUPAC Name

3-amino-N-(2-chloro-4-methylphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O.ClH/c1-7-2-3-9(8(11)6-7)13-10(14)4-5-12;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFJWQDUSCZMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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